molecular formula C5H4ClNO3 B3351960 2-(Chloromethyl)-5-nitrofuran CAS No. 4098-31-1

2-(Chloromethyl)-5-nitrofuran

Cat. No.: B3351960
CAS No.: 4098-31-1
M. Wt: 161.54 g/mol
InChI Key: DSOVMPOIRQWUJM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-nitrofuran is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial and antifungal properties. This compound features a furan ring substituted with a chloromethyl group at the second position and a nitro group at the fifth position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-nitrofuran typically involves the chloromethylation of 5-nitrofuran. One common method is the reaction of 5-nitrofuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the second position of the furan ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-nitrofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

  • Substituted furans with various functional groups.
  • Amino derivatives of the furan ring.
  • Oxidized furan compounds.

Scientific Research Applications

2-(Chloromethyl)-5-nitrofuran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its use in developing new antimicrobial agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-nitrofuran and its derivatives often involves the interaction with bacterial or fungal enzymes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-nitroimidazole: Similar in structure but contains an imidazole ring instead of a furan ring.

    2-(Chloromethyl)-5-nitrobenzene: Contains a benzene ring instead of a furan ring.

    2-(Chloromethyl)-5-nitrothiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness: 2-(Chloromethyl)-5-nitrofuran is unique due to its furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(chloromethyl)-5-nitrofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVMPOIRQWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291266
Record name 2-(chloromethyl)-5-nitrofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4098-31-1
Record name 2-(Chloromethyl)-5-nitrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4098-31-1
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Record name 2-(Chloromethyl)-5-nitrofuran
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Record name NSC74621
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Record name 2-(chloromethyl)-5-nitrofuran
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Record name 4098-31-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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